S-[(1,3-Benzoxazol-2-yl)methyl] piperidine-1-carbothioate
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Overview
Description
S-(Benzo[d]oxazol-2-ylmethyl) piperidine-1-carbothioate: is a heterocyclic compound that contains both benzoxazole and piperidine moieties. This compound is known for its diverse applications in medicinal chemistry and material science due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(Benzo[d]oxazol-2-ylmethyl) piperidine-1-carbothioate typically involves the reaction of benzo[d]oxazole derivatives with piperidine-1-carbothioate under controlled conditions. One common method involves the use of 2-(chloromethyl)-1H-benzo[d]imidazole as a starting material, which reacts with piperidine-1-carbothioate in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using techniques like high-performance liquid chromatography (HPLC) to ensure the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
S-(Benzo[d]oxazol-2-ylmethyl) piperidine-1-carbothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzoxazole derivatives .
Scientific Research Applications
S-(Benzo[d]oxazol-2-ylmethyl) piperidine-1-carbothioate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of S-(Benzo[d]oxazol-2-ylmethyl) piperidine-1-carbothioate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Benzo[d]oxazole-2-thiol
- 2-(Chloromethyl)-1H-benzo[d]imidazole
- Piperidine-1-carbothioate derivatives
Uniqueness
S-(Benzo[d]oxazol-2-ylmethyl) piperidine-1-carbothioate is unique due to its combined benzoxazole and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
64887-11-2 |
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Molecular Formula |
C14H16N2O2S |
Molecular Weight |
276.36 g/mol |
IUPAC Name |
S-(1,3-benzoxazol-2-ylmethyl) piperidine-1-carbothioate |
InChI |
InChI=1S/C14H16N2O2S/c17-14(16-8-4-1-5-9-16)19-10-13-15-11-6-2-3-7-12(11)18-13/h2-3,6-7H,1,4-5,8-10H2 |
InChI Key |
HCNYNLIHGIGBFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)SCC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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